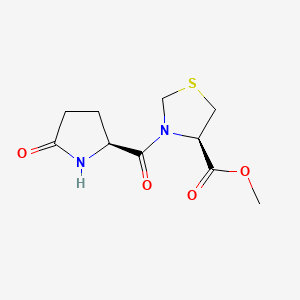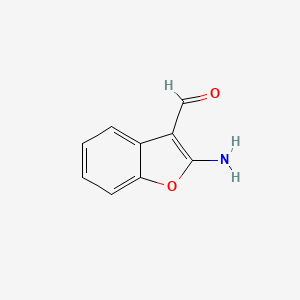
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is a chemical compound known for its applications in various fields, including proteomics research. This compound is characterized by its unique structure, which includes a benzenesulfonamide group substituted with trimethyl, oxocyclohexyl, and propyl groups.
Preparation Methods
The synthesis of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the benzenesulfonamide core:
Introduction of the trimethyl groups: This can be achieved through Friedel-Crafts alkylation using methylating agents.
Attachment of the oxocyclohexyl group: This step may involve the use of cyclohexanone derivatives and appropriate reagents to introduce the oxo group.
Addition of the propyl group: This can be done through alkylation reactions using propyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The trimethyl and oxocyclohexyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with lipid membranes. The propyl group may enhance the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide: Lacks the trimethyl groups, which may affect its hydrophobicity and reactivity.
2,4,6-Trimethylbenzenesulfonamide: Lacks the oxocyclohexyl and propyl groups, which may influence its biological activity and solubility.
N-propylbenzenesulfonamide: Lacks both the trimethyl and oxocyclohexyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-5-10-19(16-6-8-17(20)9-7-16)23(21,22)18-14(3)11-13(2)12-15(18)4/h11-12,16H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERLHNNDQGDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC(=O)CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Oxabicyclo[3.1.0]hexane-2-carboxamide,2,4-dihydroxy-,(1R,2S,4R,5R)-(9CI)](/img/new.no-structure.jpg)
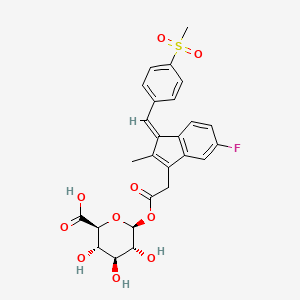
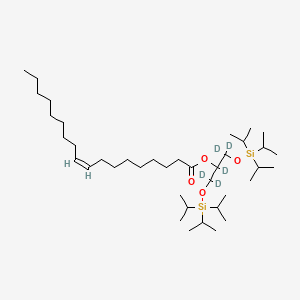
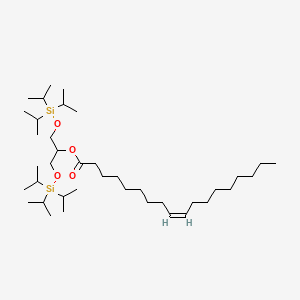
![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)

